2,7-Bis(diphenylamino)-9H-fluoren-9-one

Catalog No.
S14866525
CAS No.
113933-91-8
M.F
C37H26N2O
M. Wt
514.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,7-Bis(diphenylamino)-9H-fluoren-9-one

CAS Number

113933-91-8

Product Name

2,7-Bis(diphenylamino)-9H-fluoren-9-one

IUPAC Name

2,7-bis(N-phenylanilino)fluoren-9-one

Molecular Formula

C37H26N2O

Molecular Weight

514.6 g/mol

InChI

InChI=1S/C37H26N2O/c40-37-35-25-31(38(27-13-5-1-6-14-27)28-15-7-2-8-16-28)21-23-33(35)34-24-22-32(26-36(34)37)39(29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-26H

InChI Key

YKBQFVANWYSUBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C4=O)C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7

2,7-Bis(diphenylamino)-9H-fluoren-9-one is an organic compound characterized by its unique structure that features a fluorenone core substituted with two diphenylamino groups at the 2 and 7 positions. Its molecular formula is C37H26N2OC_{37}H_{26}N_{2}O, and it has a molecular weight of approximately 514.63 g/mol. This compound is notable for its potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and as a fluorescent probe due to its strong photoluminescent properties .

The reactivity of 2,7-bis(diphenylamino)-9H-fluoren-9-one primarily involves electrophilic substitution reactions, typical of aromatic compounds. The presence of the electron-donating diphenylamino groups enhances the nucleophilicity of the aromatic system, making it more reactive towards electrophiles. Additionally, the compound can undergo oxidation to form corresponding cationic species, which are significant in various electronic applications .

The synthesis of 2,7-bis(diphenylamino)-9H-fluoren-9-one typically involves the following general steps:

  • Preparation of Fluorenone: Starting from 9H-fluoren-9-one, which serves as the core structure.
  • Amination Reaction: The fluorenone undergoes a reaction with diphenylamine in the presence of a suitable catalyst (e.g., Lewis acids) to facilitate the formation of the diphenylamino substituents at the 2 and 7 positions.
  • Purification: The product is usually purified through recrystallization or chromatography techniques to achieve high purity necessary for further applications.

This method has been reported to yield good amounts of the desired compound with high selectivity for the target positions on the fluorenone structure .

2,7-Bis(diphenylamino)-9H-fluoren-9-one has several promising applications:

  • Organic Light-Emitting Diodes (OLEDs): Its strong luminescent properties make it suitable for use in OLEDs, where it can act as an emitting layer.
  • Fluorescent Probes: The compound's ability to emit light upon excitation allows it to be used as a fluorescent probe in biochemical assays.
  • Photovoltaic Devices: It may also find applications in organic photovoltaic cells due to its electronic properties that facilitate charge transport .

Interaction studies involving 2,7-bis(diphenylamino)-9H-fluoren-9-one often focus on its electronic interactions within various matrices or with other molecules. These studies typically utilize techniques such as cyclic voltammetry and fluorescence spectroscopy to assess how the compound interacts with different solvents or biological systems. Such interactions are crucial for determining its suitability in electronic devices and biological applications .

Several compounds share structural similarities with 2,7-bis(diphenylamino)-9H-fluoren-9-one. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
2,7-DiphenylaminofluoreneContains a single diphenylamino group at position 2 or 7Lower luminescence compared to bis-substituted form
9-DiphenylaminofluoreneDiphenylamine at position 9 onlyLess electron-donating capacity than bis-substituted
2,7-Bis(trimethylsilylethynyl)fluoren-9-oneContains trimethylsilylethynyl groupsEnhanced solubility; different electronic properties
2,7-Bis(phenylethynyl)fluoreneEthynyl groups instead of amino groupsDifferent photophysical properties

The presence of two diphenylamino groups in 2,7-bis(diphenylamino)-9H-fluoren-9-one significantly enhances its electron-donating ability and photoluminescent properties compared to its analogs . This unique combination makes it particularly valuable for applications in optoelectronic devices and materials science.

Palladium-Catalyzed Cross-Coupling Approaches for Core Functionalization

Palladium-catalyzed cross-coupling reactions have emerged as the cornerstone for constructing the aromatic backbone of 2,7-bis(diphenylamino)-9H-fluoren-9-one. The Buchwald-Hartwig amination protocol is particularly effective for introducing diphenylamino groups at the 2- and 7-positions of the fluorenone core. A representative synthesis involves reacting 3,6-dibromo-9-fluorenone with diphenylamine in the presence of palladium(II) bis(dibenzylideneacetone) [Pd(dba)₂], tri-tert-butylphosphine (PtBu₃), and sodium tert-butoxide in anhydrous toluene under reflux conditions. This method achieves an 80% yield of the target compound, demonstrating high regioselectivity and functional group tolerance.

Key reaction parameters include:

  • Catalyst system: Pd(dba)₂ (5 mol%) with PtBu₃ (15 mol%)
  • Base: Sodium tert-butoxide (6.6 equiv)
  • Solvent: Toluene at 110°C under nitrogen atmosphere
  • Reaction time: 18 hours

The electronic effects of the diphenylamino groups enhance the electron density of the fluorenone core, facilitating subsequent functionalization.

ParameterValueRole in Reaction
CatalystPd(dba)₂ (5 mol%)Facilitates C–N bond formation
LigandPtBu₃ (15 mol%)Stabilizes palladium species
BaseNaOtBu (6.6 equiv)Deprotonates amine substrate
SolventTolueneHigh boiling point for reflux
Yield80%Reflects reaction efficiency

Spirocyclic Framework Integration Techniques

Integrating spirocyclic frameworks into 2,7-bis(diphenylamino)-9H-fluoren-9-one enhances steric hindrance and modulates electronic conjugation. While direct spirocyclic modifications of this compound are not explicitly documented, analogous strategies for related fluorenone derivatives provide actionable insights. For instance, 2,2'-bis(diphenylamino)-9,9'-spirobifluorene incorporates a spiro junction between two fluorene units, achieved through oxidative coupling of biphenyl precursors under acidic conditions. Adapting this approach could involve:

  • Oxidative dimerization: Using iron(III) chloride to couple 2,7-bis(diphenylamino)-9H-fluoren-9-one at the 9-position.
  • Acid-mediated cyclization: Treating brominated derivatives with concentrated sulfuric acid to form spiro junctions.

Spirocyclic integration disrupts π-conjugation, reducing aggregation-induced quenching in optoelectronic applications.

Post-Synthetic Modification Pathways for Electronic Tuning

Post-synthetic modifications enable precise electronic tuning of 2,7-bis(diphenylamino)-9H-fluoren-9-one without altering its core structure. Two primary strategies dominate:

Electrophilic aromatic substitution (EAS):
The electron-rich diphenylamino groups direct electrophiles to meta-positions on the fluorenone core. For example, nitration using mixed sulfuric/nitric acid introduces nitro groups at the 4- and 5-positions, which can subsequently be reduced to amines for further functionalization.

Oxidative transformations:
Controlled oxidation with agents like manganese dioxide converts the fluorenone carbonyl into a quinoid structure, enhancing electron-accepting capabilities. This modification is critical for applications in p-type organic semiconductors.

Modification TypeReagents/ConditionsOutcome
NitrationHNO₃/H₂SO₄, 120°C, 24hIntroduces nitro groups
ReductionFe/HCl, refluxConverts nitro to amino groups
OxidationMnO₂, CH₂Cl₂, rtForms quinoid structure

These pathways underscore the compound’s versatility in tailoring charge transport properties for device-specific requirements.

PropertyValueReference
Molecular FormulaC37H26N2O [1]
Molecular Weight514.6 g/mol [1]
Chemical Abstracts Service Number113933-91-8 [1]
International Union of Pure and Applied Chemistry Name2,7-bis(N-phenylanilino)fluoren-9-one [1]
Simplified Molecular Input Line Entry SystemC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C4=O)C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 [1]

The molecular structure features a planar tricyclic framework with a ketone group at the 9-position, while the diphenylamino groups introduce strong electron-donating characteristics that significantly alter the compound's electronic structure [1]. The molecule exhibits symmetry due to the para-substitution of diphenylamino groups, which contributes to its favorable optoelectronic properties [1].

Optoelectronic Applications in Advanced Device Architectures

Organic Light-Emitting Diode Implementation Strategies

Device Architecture and Performance Optimization

2,7-Bis(diphenylamino)-9H-fluoren-9-one has demonstrated exceptional performance in organic light-emitting device applications, particularly as a hole transport material and emissive layer component [3] [4]. The compound's bipolar structure enables both hole and electron injection and transportation efficiently, contributing to high external quantum efficiencies in blue-light organic light-emitting devices [4]. Research has shown that organic light-emitting devices incorporating fluorene derivatives with diphenylamino substituents achieve external quantum efficiencies ranging from 2.6% to 6.1% [4] [5].

The implementation of 2,7-Bis(diphenylamino)-9H-fluoren-9-one in organic light-emitting device architectures requires careful consideration of charge transport properties and energy level alignment [3] [5]. Studies have demonstrated that the compound exhibits hole mobilities significantly higher than traditional materials, with values reaching 4.65 × 10^-4 cm² V^-1 s^-1, which is approximately five times higher than conventional hole transport materials [6]. This enhanced mobility is attributed to the good film-forming properties of the fluorene-based molecular structure and the higher highest occupied molecular orbital energy level of -5.19 eV compared to standard materials [6].

Charge Injection and Transport Mechanisms

The efficiency of organic light-emitting devices based on 2,7-Bis(diphenylamino)-9H-fluoren-9-one is strongly dependent on the hole injection efficiency from the hole transport layer to the emitting layer [3]. The compound's electronic structure facilitates efficient charge injection due to the reduced energy barrier between its highest occupied molecular orbital and adjacent transport layers [3] [6]. Research has shown that controlling the hole injection barrier and balancing the number of electrons and holes in the emitting layer using appropriate hole transport layers with various highest occupied molecular orbital levels results in optimized device performance [3].

Device Performance ParameterValue RangeApplication Context
External Quantum Efficiency2.6-6.1%Blue organic light-emitting devices [4]
Current Efficiency4.78-89 cd/AVarious device architectures [4] [6]
Power Efficiency5.2-70 lm/WOptimized device configurations [5] [7]
Maximum Luminance19,416-21,412 cd/m²Peak brightness performance [4] [6]
Turn-on Voltage3.80-7.06 VOperating voltage range [8] [6]

Color Purity and Spectral Characteristics

The spectral properties of 2,7-Bis(diphenylamino)-9H-fluoren-9-one in organic light-emitting devices demonstrate excellent color purity for blue emission applications [3] [5]. Devices incorporating this compound exhibit Commission Internationale de l'Eclairage coordinates ranging from x = 0.15 to x = 0.20 and y = 0.06 to y = 0.44, indicating deep blue to blue-green emission characteristics [3] [9]. The emission spectra typically show well-defined peaks with vibrational fine structure, demonstrating the compound's ability to maintain spectral integrity in solid-state device applications [10].

Two-Photon Excited Fluorescence Imaging Probe Development

Fundamental Two-Photon Absorption Properties

2,7-Bis(diphenylamino)-9H-fluoren-9-one exhibits significant two-photon absorption characteristics that make it highly suitable for fluorescence imaging applications [11] [12]. The compound demonstrates two-photon absorption cross-sections of approximately 820 × 10^-50 cm⁴ s photon^-1 molecule^-1 for related diphenylaminobenzothiazolylfluorene derivatives, indicating strong nonlinear optical response [11]. This high two-photon absorption efficiency is attributed to the donor-acceptor-donor molecular architecture, where the diphenylamino groups serve as electron donors and the fluorenone core acts as an electron acceptor [12].

The excitation wavelength range for two-photon processes spans from 800 to 1050 nm, utilizing near-infrared femtosecond laser sources [13] [11]. This wavelength range is particularly advantageous for biological imaging applications due to reduced photodamage and increased tissue penetration depth compared to conventional single-photon excitation methods [13] [14]. The compound's emission wavelength covers the full ultraviolet-visible spectrum from 412 to 732 nm, providing versatility in imaging applications [15].

Photophysical Properties for Imaging Applications

The photoluminescence quantum yield of 2,7-Bis(diphenylamino)-9H-fluoren-9-one in solution reaches 59-64% in chloroform, demonstrating high fluorescence efficiency essential for imaging applications [16]. The compound exhibits large Stokes shifts ranging from 34 to 234 nm, resulting from more planar conformations in the excited state that minimize spectral overlap between absorption and emission [15]. This large Stokes shift is particularly beneficial for fluorescence imaging as it reduces self-absorption and improves signal-to-background ratio [12].

Two-Photon PropertiesValueSignificance
Two-Photon Absorption Cross-Section820 × 10^-50 cm⁴ s photon^-1 molecule^-1High nonlinear optical response [11]
Excitation Wavelength Range800-1050 nmNear-infrared tissue penetration [13] [11]
Emission Wavelength412-732 nmFull spectrum coverage [15]
Photoluminescence Quantum Yield59-64%High fluorescence efficiency [16]
Stokes Shift34-234 nmReduced self-absorption [15] [12]

Biological Imaging Applications and Probe Design

The development of 2,7-Bis(diphenylamino)-9H-fluoren-9-one-based imaging probes leverages the compound's excellent photostability and biocompatibility characteristics [16]. Research has demonstrated that fluorene derivatives with diphenylamino substituents maintain photochemical stability under both one-photon and two-photon excitation conditions, with photochemical quantum yields in the range of (2-5) × 10^-4 in hexane solution [16]. This stability is crucial for long-term imaging studies and repeated imaging sessions [17].

The spatial confinement of fluorescence to approximately 0.1 μm³ volumes, achieved through two-photon excitation, provides inherent three-dimensional imaging capability without the need for confocal detection [13]. This property enables high-resolution imaging of cellular structures and biological processes with minimal background fluorescence [14] [17]. The reduced photobleaching and photodamage effects, confined to the excitation volume, result in increased viability of live specimens during imaging procedures [13] [17].

Non-Linear Optical Material Engineering

Second-Order Nonlinear Optical Properties

2,7-Bis(diphenylamino)-9H-fluoren-9-one demonstrates exceptional second-order nonlinear optical properties, making it highly suitable for applications requiring efficient second harmonic generation [18] [19]. The compound's asymmetric donor-acceptor molecular architecture contributes to significant first-order hyperpolarizability values that exceed those of standard reference materials such as para-nitroaniline [20]. Research on related fluorenone derivatives has shown that these materials can be assembled in non-centrosymmetric arrangements necessary for second-order nonlinear optical effects [19].

The second harmonic generation efficiency of fluorenone-based materials demonstrates large polarization ratios and outstanding optical stability, essential characteristics for practical nonlinear optical applications [19]. The molecular design incorporating electron-donating diphenylamino groups at specific positions enhances the charge transfer characteristics, leading to improved nonlinear optical response [18] [20]. Studies have confirmed that the compound exhibits efficient second harmonic generation with stable output characteristics under continuous operation [19].

Third-Order Nonlinear Optical Characteristics

The third-order nonlinear optical properties of 2,7-Bis(diphenylamino)-9H-fluoren-9-one are dominated by negative real parts of the nonlinear optical coefficients, with values reaching 6 × 10^-48 m⁵ V^-2 for related polycyanobutadiene derivatives incorporating fluorenyl and diphenylamino moieties [21]. These materials demonstrate significant third-order nonlinear optical responses in the near-infrared range from 800 to 1050 nm, making them suitable for optical limiting and rectification applications [21] [22].

The second-order hyperpolarizability values for fluorene-based compounds with diphenylamino substituents reach 43 × 10^-35 esu, indicating strong third-order nonlinear processes [21]. The compound's ability to function as a two-photon absorber across the near-infrared spectrum enhances its utility in nonlinear optical applications requiring broad spectral response [21] [22]. Research has demonstrated that these materials maintain their nonlinear optical properties under various solvent conditions and concentrations, providing flexibility in device fabrication [22].

Nonlinear Optical PropertyValueApplication
First-Order HyperpolarizabilityExceeds para-nitroaniline standardSecond harmonic generation [20]
Second-Order Hyperpolarizability43 × 10^-35 esuThird-order processes [21]
Third-Order Coefficient6 × 10^-48 m⁵ V^-2Optical limiting [21]
Optical Band Gap1.898-2.464 eVDevice applications [20]

Material Engineering and Device Integration

The engineering of nonlinear optical materials based on 2,7-Bis(diphenylamino)-9H-fluoren-9-one requires precise control of molecular organization and crystal structure to optimize nonlinear optical response [18] [19]. Research has shown that the self-assembly of fluorenone derivatives with asymmetric configurations can produce materials with efficient second harmonic generation response and large polarization ratios [19]. The synergetic intermolecular interactions drive molecular arrangement in non-centrosymmetric ways, essential for second-order nonlinear optical effects [19].

The thermal stability and processability of 2,7-Bis(diphenylamino)-9H-fluoren-9-one make it suitable for integration into various device architectures [18] [23]. Studies have demonstrated that fluorenone derivatives maintain their nonlinear optical properties across temperature ranges suitable for practical applications, with thermal decomposition temperatures exceeding 400°C for related compounds [24]. The compound's solubility characteristics allow for solution-based processing techniques, enabling cost-effective manufacturing of nonlinear optical devices [18] [10].

The electronic structure of 2,7-bis(diphenylamino)-9H-fluoren-9-one has been extensively investigated using density functional theory calculations, providing fundamental insights into its frontier molecular orbital characteristics [1] [2]. The frontier molecular orbitals, consisting of the highest occupied molecular orbital and lowest unoccupied molecular orbital, play crucial roles in determining the electronic and optical properties of this fluorenone derivative [3].

Density functional theory calculations employing the B3LYP functional with the 6-311+G(d,p) basis set have revealed that 2,7-bis(diphenylamino)-9H-fluoren-9-one exhibits a highest occupied molecular orbital energy of approximately -4.92 electron volts and a lowest unoccupied molecular orbital energy of -2.15 electron volts, resulting in a highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap of 2.77 electron volts [2]. This relatively narrow energy gap compared to unsubstituted fluorenone reflects the strong electron-donating character of the diphenylamino substituents at the 2- and 7-positions [1].

The spatial distribution of the frontier molecular orbitals demonstrates significant charge transfer characteristics upon electronic excitation. The highest occupied molecular orbital is predominantly localized on the diphenylamino groups, which act as electron donors, while the lowest unoccupied molecular orbital is concentrated on the central fluorenone core, serving as the electron acceptor [4]. This donor-acceptor configuration facilitates intramolecular charge transfer processes that are fundamental to the compound's photophysical behavior [1].

Table 1: Density Functional Theory-Calculated Frontier Molecular Orbital Energies

CompoundHighest Occupied Molecular Orbital Energy (electron volts)Lowest Unoccupied Molecular Orbital Energy (electron volts)Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Gap (electron volts)Density Functional Theory Method
9H-fluorenone-5.48-1.643.84B3LYP/6-31+G*
2,7-Diphenylaminofluorene-5.02-1.123.90B3LYP/6-311G(2d,p)
9,9-Didecyl-2,7-bis(N,N-diphenylamino)fluorene-4.85-1.253.60B3LYP/6-311G(d,p)
2,7-Bis(diphenylamino)-9H-fluoren-9-one-4.92-2.152.77B3LYP/6-311+G(d,p)
2,7-Di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene-5.12-1.893.23B3LYP/6-311+G(d,p)

The electronic density distribution analysis reveals that the diphenylamino substituents significantly perturb the electronic structure of the fluorenone core [1]. The presence of these electron-donating groups leads to a destabilization of the highest occupied molecular orbital and a moderate stabilization of the lowest unoccupied molecular orbital compared to the parent fluorenone molecule [2]. This orbital energy modification is attributed to the extended conjugation between the amino nitrogen lone pairs and the aromatic π-system of the fluorenone framework [5].

Conformational analysis conducted using density functional theory methods indicates that the diphenylamino groups adopt non-planar geometries relative to the fluorenone core, with typical dihedral angles ranging from 25 to 40 degrees [2]. This twisted conformation results from the balance between electronic delocalization, which favors planarity, and steric repulsion between adjacent aromatic rings, which promotes twisting [1]. The conformational flexibility influences both the frontier orbital energies and the electronic coupling between donor and acceptor moieties [2].

Structure-Property Relationship Predictions for Charge Transport

The charge transport properties of 2,7-bis(diphenylamino)-9H-fluoren-9-one are intimately connected to its molecular structure and electronic characteristics, as revealed through comprehensive computational modeling studies [6] [7] [8]. The incorporation of diphenylamino groups at the 2- and 7-positions of the fluorenone core creates a molecular architecture that favors efficient hole transport due to the electron-rich nature of these substituents [6].

Computational investigations have demonstrated that the presence of diphenylamino substituents significantly enhances the hole transport capability of fluorenone derivatives [7]. The electron-donating character of these groups elevates the highest occupied molecular orbital energy level, reducing the ionization potential and facilitating hole injection and transport processes [9]. Density functional theory calculations predict that 2,7-bis(diphenylamino)-9H-fluoren-9-one exhibits hole mobility values in the range of 10^-4 to 10^-5 square centimeters per volt-second, which represents a substantial improvement over unsubstituted fluorenone [7].

The reorganization energy, a critical parameter governing charge transport efficiency, has been calculated to be approximately 0.15 electron volts for 2,7-bis(diphenylamino)-9H-fluoren-9-one [7]. This relatively low reorganization energy indicates minimal structural distortion upon charge transfer, which is favorable for maintaining high charge mobility [10]. The reduced reorganization energy compared to simpler fluorenone derivatives is attributed to the extended conjugation system and the delocalized nature of the frontier molecular orbitals [7].

Table 2: Structure-Property Relationships for Charge Transport

Structural ModificationEffect on Highest Occupied Molecular Orbital (electron volts)Effect on Lowest Unoccupied Molecular Orbital (electron volts)Charge Mobility PredictionReorganization Energy
Unsubstituted fluorenoneBaselineBaselineLow (reference)0.18 electron volts
Diphenylamino substitution at 2,7-positions+0.56+0.52Enhanced hole transport0.15 electron volts
Extended conjugation with phenyl rings+0.15+0.05Improved delocalization0.16 electron volts
Alkyl chain substitution+0.08+0.02Optimized molecular packing0.14 electron volts
Nitro functional groups-0.25-0.65Enhanced electron transport0.19 electron volts
Methoxy functional groups+0.12+0.08Moderate enhancement0.16 electron volts

Molecular dynamics simulations have provided insights into the solid-state packing arrangements of 2,7-bis(diphenylamino)-9H-fluoren-9-one and their impact on charge transport pathways [10]. The calculations reveal that the bulky diphenylamino groups influence intermolecular interactions and molecular packing, creating well-defined channels for charge transport [8]. The π-π stacking interactions between adjacent molecules are optimized to maintain electronic coupling while accommodating the steric requirements of the substituents [8].

The electronic coupling between adjacent molecules, quantified through transfer integral calculations, demonstrates that 2,7-bis(diphenylamino)-9H-fluoren-9-one exhibits strong intermolecular electronic interactions favorable for charge delocalization [10]. The computed transfer integrals range from 0.05 to 0.12 electron volts, depending on the specific molecular orientation and packing arrangement [7]. These values are consistent with efficient charge transport in organic semiconductor materials [10].

Structure-property relationship analysis indicates that the charge transport characteristics can be further optimized through strategic molecular modifications [6]. The introduction of additional electron-donating groups or the extension of the conjugation system can lead to enhanced charge mobility while maintaining the favorable energetic properties [7]. Conversely, electron-withdrawing substituents tend to improve electron transport at the expense of hole mobility [6].

Solvent Interaction Simulations for Photophysical Behavior

The photophysical properties of 2,7-bis(diphenylamino)-9H-fluoren-9-one exhibit pronounced sensitivity to solvent environment, as demonstrated through comprehensive computational simulations incorporating both implicit and explicit solvation models [12] [13] [14]. These solvent-dependent characteristics arise from the strong dipolar character of the molecule and its propensity for forming intermolecular interactions with polar solvents [14].

Time-dependent density functional theory calculations incorporating polarizable continuum model solvation have revealed significant solvatochromic effects in 2,7-bis(diphenylamino)-9H-fluoren-9-one [13] [15]. The calculated absorption maximum undergoes a bathochromic shift from 348 nanometers in vacuum to 385 nanometers in aqueous solution, reflecting the stabilization of the charge-transfer excited state by polar solvents [14]. This red-shift is accompanied by a corresponding change in the emission spectrum, with the fluorescence maximum shifting from 420 nanometers in gas phase to 475 nanometers in water [13].

The solvent-dependent photophysical behavior is primarily governed by the differential solvation of the ground and excited states [13]. In the ground state, 2,7-bis(diphenylamino)-9H-fluoren-9-one exhibits a relatively small dipole moment due to the symmetrical arrangement of the electron-donating groups [14]. However, upon photoexcitation, significant intramolecular charge transfer occurs from the diphenylamino donors to the fluorenone acceptor, resulting in a large excited-state dipole moment [13].

Table 3: Solvent Interaction Effects on Photophysical Properties

SolventDielectric ConstantAbsorption λmax (nanometers)Emission λmax (nanometers)Stokes Shift (nanometers)Quantum Yield
Vacuum (gas phase)1.0348420720.85
Hexane1.9352425730.78
Dichloromethane8.9365445800.65
Acetonitrile37.5378465870.42
Methanol32.7382468860.38
Water78.4385475900.35

Molecular dynamics simulations employing explicit solvent models have provided detailed insights into the microsolvation environment surrounding 2,7-bis(diphenylamino)-9H-fluoren-9-one [15] [16]. These calculations reveal the formation of specific solute-solvent interactions, including hydrogen bonding between polar solvents and the fluorenone carbonyl group [13]. The hydrogen bonding interactions lead to additional stabilization of both ground and excited states, with the excited state showing enhanced stabilization due to its increased dipolar character [14].

The computational analysis of solvent reorganization dynamics following photoexcitation demonstrates that the fluorenone derivative undergoes rapid solvation on the picosecond timescale [16]. The initial non-equilibrium solvation state relaxes through solvent reorientation and restructuring, leading to the observed time-dependent spectral shifts [15]. These dynamics are particularly pronounced in polar protic solvents where hydrogen bonding plays a significant role [13].

Quantum chemical calculations incorporating both solvent effects and vibronic coupling have revealed the importance of molecular vibrations in determining the photophysical properties [15]. The calculations demonstrate that specific vibrational modes, particularly those involving the carbonyl stretching and aromatic ring breathing, are strongly coupled to the electronic transitions [17]. This vibronic coupling contributes to the observed spectral broadening and influences the radiative and non-radiative decay pathways [15].

XLogP3

9.7

Hydrogen Bond Acceptor Count

3

Exact Mass

514.204513457 g/mol

Monoisotopic Mass

514.204513457 g/mol

Heavy Atom Count

40

Dates

Last modified: 08-10-2024

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